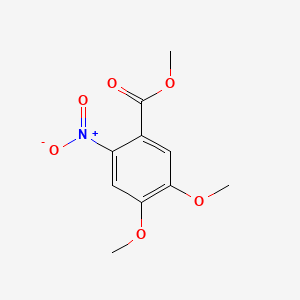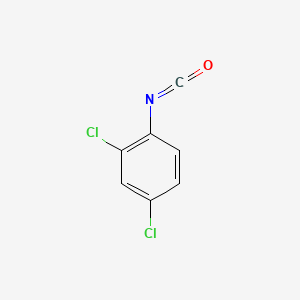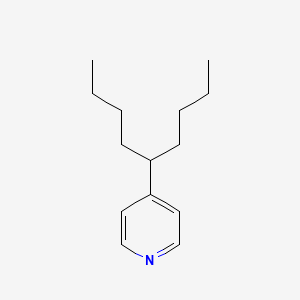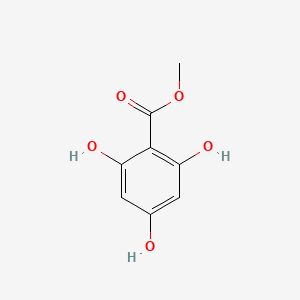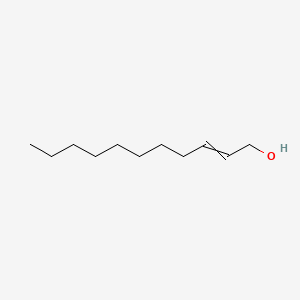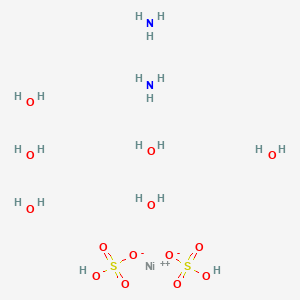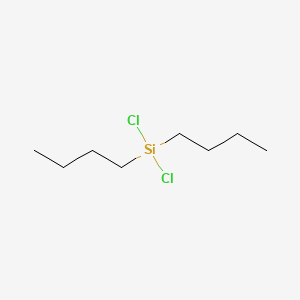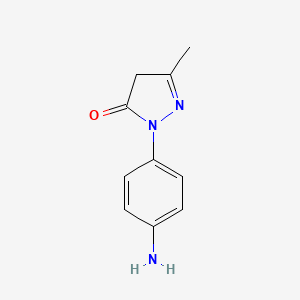
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized through X-ray diffraction studies . These analyses reveal that such compounds can crystallize in different crystal systems, with the presence of various functional groups influencing the overall molecular conformation and the potential for forming intermolecular interactions .Chemical Reactions Analysis
Benzothiazoles, which are structurally similar to the compound , undergo various chemical reactions, including N- and C-oxidation, which can significantly influence their biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one” would depend on its specific structure. For similar compounds, properties such as solubility, stability, and reactivity play a significant role in their mechanism of action.Aplicaciones Científicas De Investigación
Catalytic Applications
One notable application of compounds related to "2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one" is in catalysis. For example, derivatives of pyrazolone have been utilized as catalysts in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This catalytic process is valued for its efficiency, environmental friendliness, and the ability to yield significant products from simple reactants (Maleki & Ashrafi, 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of "2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one" show promising biological activities. These compounds have been synthesized and explored for various pharmacological properties. For instance, some derivatives have been evaluated for their anticancer and antiproliferative activities against melanoma cell lines, indicating their potential as therapeutic agents (Pettinari et al., 2006).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Pyrazolone derivatives have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments. These compounds act as inhibitors by forming a protective layer on the metal surface, thereby preventing corrosion. This application is critical in industrial settings where metal longevity is paramount (Yadav et al., 2016).
Material Science
In material science, pyrazolone derivatives have been incorporated into polymers to modify their properties for specific applications. For example, amine-functionalized pyrazolone has been used to create environmentally friendly and recyclable reaction mediums for the synthesis of 4H-pyrans derivatives under microwave irradiation (Peng & Song, 2007). Additionally, these compounds have been employed in the preparation of hydrogels with potential medical applications, indicating their versatility in material applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound like “2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one” could involve further exploration of its synthesis, properties, and potential applications. For instance, covalent organic frameworks (COFs) represent an emerging class of crystalline porous polymers that could be synthesized using similar compounds .
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been found to possess highly selective, potent antitumor properties . They are biotransformed by cytochrome P450 1A1 to putative active metabolites .
Mode of Action
It’s worth noting that similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been found to induce and are biotransformed by cytochrome p450 1a1 to putative active, as well as inactive metabolites .
Biochemical Pathways
Similar compounds, such as 2-(4-aminophenyl)ethylamine, have been produced by fermentation using genetically engineered escherichia coli . This suggests that the compound may interact with biochemical pathways in a similar manner.
Pharmacokinetics
Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been found to possess highly selective, potent antitumor properties . The pharmacokinetics of these compounds have been characterized by the determination of their apoptotic effects in glioma cells and DNA cleaving capacity .
Result of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been found to possess highly selective, potent antitumor properties . These compounds have been found to cause a significant apoptotic death of U251 cell line .
Action Environment
It’s worth noting that similar compounds, such as 2-(4-aminophenyl)ethylamine, have been produced by fermentation using genetically engineered escherichia coli . This suggests that the compound may be influenced by similar environmental factors.
Propiedades
IUPAC Name |
2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXUPEPDMYVBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214004 | |
| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
CAS RN |
6402-08-0 | |
| Record name | 1-(4-Aminophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC7562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-AMINOPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H4KVS3DR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

